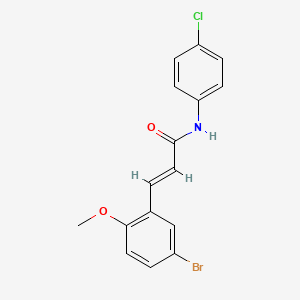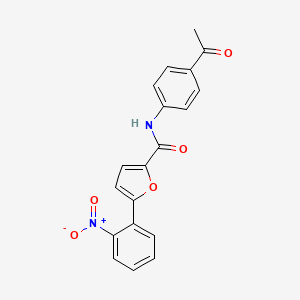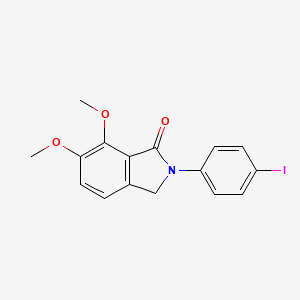
3-(5-bromo-2-methoxyphenyl)-N-(4-chlorophenyl)acrylamide
Vue d'ensemble
Description
3-(5-bromo-2-methoxyphenyl)-N-(4-chlorophenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique properties.
Applications De Recherche Scientifique
3-(5-bromo-2-methoxyphenyl)-N-(4-chlorophenyl)acrylamide has several scientific research applications. It is widely used in the study of cancer due to its ability to inhibit the growth of cancer cells. It is also used in the study of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, it is used in the study of inflammation and autoimmune diseases.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(4-chlorophenyl)acrylamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(4-chlorophenyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. It is also relatively easy to synthesize and is commercially available. However, one of the limitations is its potential toxicity, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for the study of 3-(5-bromo-2-methoxyphenyl)-N-(4-chlorophenyl)acrylamide. One potential direction is the study of its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Another potential direction is the study of its mechanism of action and the identification of specific targets that it interacts with. Additionally, the development of new analogs of this compound with improved efficacy and reduced toxicity is an area of interest.
Conclusion:
In conclusion, this compound is a chemical compound that has several scientific research applications. Its ability to inhibit the growth of cancer cells and its anti-inflammatory and neuroprotective properties make it a promising compound for the study of cancer and neurodegenerative diseases. However, caution should be taken when handling the compound due to its potential toxicity.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-21-15-8-3-12(17)10-11(15)2-9-16(20)19-14-6-4-13(18)5-7-14/h2-10H,1H3,(H,19,20)/b9-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGMZOCWMSPLNO-XNWCZRBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3462153.png)
![ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B3462161.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462167.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3462173.png)
![ethyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462186.png)

![ethyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462196.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide](/img/structure/B3462203.png)
![3,4-dimethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3462211.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(4-nitrophenyl)-2-furamide](/img/structure/B3462219.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3462252.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3462255.png)
